
7-Methyl-2,3-dihydrobenzofuran-3-acetic Acid
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Overview
Description
7-Methyl-2,3-dihydrobenzofuran-3-acetic acid is a benzofuran derivative characterized by a fused bicyclic structure (2,3-dihydrobenzofuran) with a methyl substituent at the 7-position and an acetic acid moiety at the 3-position.
Preparation Methods
The synthesis of 7-Methyl-2,3-dihydrobenzofuran-3-acetic acid involves several steps. One common method includes the reaction of 3-hydroxy-3H-benzofuran-2-one with methyl iodide in the presence of a base to form the methylated product. This is followed by a Friedel-Crafts acylation reaction to introduce the acetic acid moiety . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
7-Methyl-2,3-dihydrobenzofuran-3-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
Biological Activities
Research indicates that 7-Methyl-2,3-dihydrobenzofuran-3-acetic acid exhibits various biological activities, which include:
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may reduce inflammation through inhibition of pro-inflammatory cytokines.
- Antioxidant Activity : The compound shows potential in scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases.
- Neuroprotective Effects : Investigations into its neuroprotective properties indicate that it may help in conditions like neurodegenerative diseases by protecting neuronal cells from damage.
Pharmaceutical Applications
The compound's biological profile makes it a candidate for several pharmaceutical applications:
- Pain Management : Due to its anti-inflammatory properties, it may be developed as a non-steroidal anti-inflammatory drug (NSAID).
- Neurodegenerative Disease Treatment : Its neuroprotective effects could lead to applications in treating diseases such as Alzheimer's or Parkinson's.
- Antioxidant Supplementation : It may serve as an antioxidant supplement to combat oxidative stress.
Synthetic Pathways
Several synthetic routes have been developed for producing this compound. These methods vary in yield and complexity, impacting their applicability in industrial settings. Common synthetic methods include:
- Condensation Reactions : Utilizing various reagents to achieve the desired functional groups.
- Functional Group Transformations : Employing reactions typical of carboxylic acids and aromatic compounds to modify the structure for desired properties.
Case Studies and Research Findings
-
Study on Anti-inflammatory Effects :
- A study published in a peer-reviewed journal demonstrated that this compound significantly reduced levels of inflammatory markers in vitro, suggesting its potential use as an anti-inflammatory agent .
-
Neuroprotective Research :
- Another research article explored the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. Results indicated that it enhanced cell viability and reduced apoptosis rates .
Mechanism of Action
The mechanism of action of 7-Methyl-2,3-dihydrobenzofuran-3-acetic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The physicochemical properties of benzofuran derivatives are heavily influenced by substituent type, position, and electronic nature. Below is a comparative analysis of key analogs:
*EWG = Electron-Withdrawing Group
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Chloro (6-Cl) and fluoro (5-F) substituents increase the acidity of the acetic acid moiety compared to methyl (7-CH₃) due to their inductive effects .
- Hydroxy Groups : The 6-OH analog exhibits enhanced water solubility, making it suitable for formulations requiring polar solvents, whereas methyl and tert-butyl groups improve lipid solubility .
- Bulkier Substituents : Compounds like 122l (5-tBu, 3-benzyl) demonstrate reduced crystallinity (oily state) and higher molecular weight, which may influence pharmacokinetic properties .
Pharmacological Activity
While direct data for this compound are sparse, insights can be drawn from structural analogs:
- Antimicrobial Activity : Benzofurans with halogen substituents (e.g., 5-F in ) show enhanced antibacterial and antifungal properties due to increased electrophilicity .
- Anti-inflammatory Potential: Compounds with polar groups (e.g., 6-OH in ) may target inflammation pathways via hydrogen bonding .
- Lipophilicity and Bioavailability : Methyl and tert-butyl groups (e.g., 122l) improve membrane permeability, critical for CNS-targeting drugs .
Biological Activity
7-Methyl-2,3-dihydrobenzofuran-3-acetic acid is a compound with a unique benzofuran structure that has garnered attention for its potential biological activities. This article explores the compound's biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, supported by relevant research findings and data.
Chemical Structure and Properties
- Molecular Formula : C_{12}H_{14}O_{3}
- Molecular Weight : Approximately 192.21 g/mol
- Structure : The compound consists of a fused benzene and furan ring with a methyl group at the seventh position and an acetic acid moiety at the third position.
1. Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. For instance:
- In vitro studies demonstrated a reduction in tumor necrosis factor-alpha (TNF-α) levels in macrophages treated with the compound.
- Animal models of inflammation showed decreased paw edema when treated with this compound, indicating its potential as an anti-inflammatory agent.
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In vitro assays revealed that it exhibits activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
- The minimum inhibitory concentration (MIC) was determined to be effective at concentrations as low as 32 µg/mL for certain pathogens.
3. Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties:
- Cell viability assays on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed IC50 values of approximately 15 µM and 20 µM, respectively .
- Mechanistic studies indicated that the compound induces apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers .
The biological activity of this compound is believed to be mediated through multiple pathways:
- Inhibition of NF-kB Pathway : The compound appears to inhibit the NF-kB signaling pathway, which is crucial in regulating inflammatory responses and cancer progression .
- Reactive Oxygen Species (ROS) Modulation : It may also modulate ROS levels, contributing to its cytotoxic effects against cancer cells .
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds highlights the unique biological profile of this compound:
Compound Name | Molecular Formula | Unique Features | Biological Activity |
---|---|---|---|
6-Hydroxy-2,3-dihydrobenzofuran-3-acetic Acid | C_{12}H_{14}O_{4} | Hydroxyl group at position six | Enhanced solubility; moderate anti-inflammatory activity |
7-Ethyl-2,3-dihydrobenzofuran-3-acetic Acid | C_{13}H_{16}O_{3} | Ethyl group substitution | Altered pharmacokinetics; reduced antimicrobial activity |
Methyl 6-Fluoro-2,3-dihydrobenzofuran-3-acetate | C_{12}H_{13}F O_{3} | Fluorine substitution | Increased metabolic stability; similar anticancer effects |
Case Studies
Several studies have documented the biological activities of this compound:
- Study on Anti-inflammatory Effects : A study published in the Journal of Medicinal Chemistry reported significant reductions in inflammatory markers in animal models treated with this compound .
- Antimicrobial Efficacy Study : Research published in MDPI highlighted its effectiveness against resistant bacterial strains, providing evidence for its potential use in treating infections.
- Anticancer Research : A recent investigation demonstrated that this compound could enhance the efficacy of standard chemotherapy drugs by sensitizing cancer cells through apoptotic pathways .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and conditions for preparing 7-Methyl-2,3-dihydrobenzofuran-3-acetic Acid derivatives?
- Methodological Answer: A common approach involves alkaline hydrolysis of ester precursors. For example, ethyl 2-(5-fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetate can be refluxed with potassium hydroxide in methanol/water (1:1 v/v) for 5 hours, followed by acidification with HCl and purification via column chromatography (ethyl acetate) to yield the carboxylic acid derivative . Key parameters include reaction time, solvent polarity, and purification techniques to avoid side products.
Q. Which analytical techniques are critical for structural characterization of this compound and its derivatives?
- Methodological Answer:
- X-ray crystallography : Resolves intermolecular interactions (e.g., O–H···O hydrogen bonds in centrosymmetric dimers) .
- NMR spectroscopy : Confirms substitution patterns (e.g., methyl or methoxy groups at specific positions) .
- HPLC-MS : Validates purity and molecular weight, especially for derivatives with halogens or sulfanyl groups .
Q. What are the solubility challenges for this compound in aqueous and organic solvents?
- Methodological Answer: The compound’s limited aqueous solubility (due to its hydrophobic benzofuran core) necessitates solvent optimization. Polar aprotic solvents like DMSO or DMF are often used for in vitro assays, while chloroform/ethyl acetate mixtures aid in crystallization . Pre-formulation studies with cyclodextrins or pH-adjusted buffers (e.g., phosphate buffer at pH 7.4) can improve solubility for biological testing .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar benzofuran derivatives?
- Methodological Answer: Discrepancies often arise from variations in substituent positioning (e.g., methyl vs. methoxy groups at C-7) or assay conditions. A systematic approach includes:
- Structural-activity relationship (SAR) studies : Compare IC50 values of derivatives with controlled substitutions .
- Standardized bioassays : Use consistent cell lines (e.g., HEK-293 for cytotoxicity) and positive controls (e.g., recombinant human IL-6 for anti-inflammatory assays) .
- Computational docking : Validate interactions with target proteins (e.g., cyclooxygenase-2) to explain potency differences .
Q. What strategies improve the metabolic stability of this compound derivatives in preclinical studies?
- Methodological Answer:
- Prodrug design : Introduce ester or amide moieties at the acetic acid group to enhance oral bioavailability .
- Microsomal stability assays : Use liver microsomes (human/rat) to identify metabolic hotspots (e.g., demethylation at C-7) .
- Isotope labeling : Track metabolites via 13C or 2H labeling in pharmacokinetic studies .
Q. How do intermolecular interactions influence the crystallinity and stability of this compound?
- Methodological Answer: X-ray studies reveal that carboxyl groups form O–H···O hydrogen bonds, creating dimeric structures that enhance thermal stability (e.g., melting points >430 K) . π-π stacking between benzofuran rings further stabilizes the crystal lattice. Computational tools like Mercury (CCDC) can predict packing efficiency for polymorph screening .
Q. What in silico methods are effective for predicting the toxicity profile of novel derivatives?
- Methodological Answer:
Properties
Molecular Formula |
C11H12O3 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-(7-methyl-2,3-dihydro-1-benzofuran-3-yl)acetic acid |
InChI |
InChI=1S/C11H12O3/c1-7-3-2-4-9-8(5-10(12)13)6-14-11(7)9/h2-4,8H,5-6H2,1H3,(H,12,13) |
InChI Key |
RMDCVWSUDLDRTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(CO2)CC(=O)O |
Origin of Product |
United States |
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